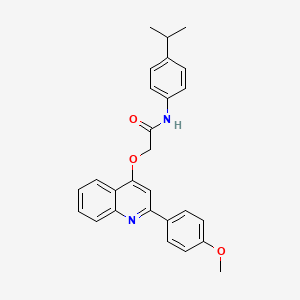

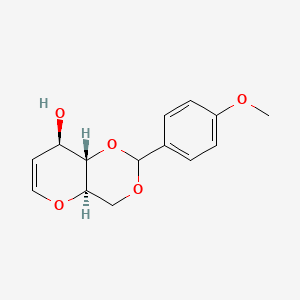

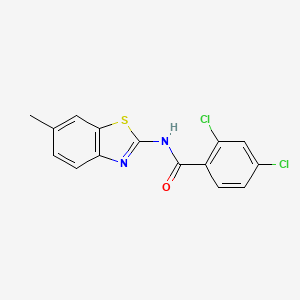

![molecular formula C14H14ClFN4O B2553687 2-Chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-fluorobenzamide CAS No. 1797078-69-3](/img/structure/B2553687.png)

2-Chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related pyrimidine compounds has been demonstrated in the literature. For instance, a compound with a pyrimidine core was synthesized through a multi-step process involving the condensation of 3-methoxybenzoic acid with a chlorinated pyrimidine intermediate, which was itself prepared from methyl 3-aminothiophene-2-carboxylate through a series of reactions including condensation with urea, chlorination, and further condensation with ethane-1,2-diamine . Another efficient synthesis method was reported for 4-chloro-2-pyrrolino[2,3-d]pyrimidin-6-one, starting from dimethyl malonate and achieving a 23% overall yield, with the process being scalable to a 100 g batch with high purity . These methods provide insight into the potential synthetic routes that could be adapted for the synthesis of 2-Chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-fluorobenzamide.

Molecular Structure Analysis

The molecular structure of a related compound was determined using X-ray crystallography, revealing that it belongs to the tetragonal system with specific space group parameters. The bond lengths and angles of the molecule were optimized using density functional theory (DFT) and compared with the experimental X-ray diffraction values . Although the exact structure of 2-Chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-fluorobenzamide is not provided, similar analytical techniques could be employed to elucidate its molecular structure.

Chemical Reactions Analysis

The literature does not provide specific reactions for 2-Chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-fluorobenzamide. However, the synthesis of related compounds involves reactions such as condensation, chlorination, and amine coupling, which are common in the synthesis of benzamide derivatives with pyrimidine moieties . These reactions could potentially be relevant to the chemical reactions that 2-Chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-fluorobenzamide might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound were analyzed using theoretical calculations, including the molecular electrostatic potential (MEP) surface map, which was investigated at the B3LYP/6-311+G(d,p) levels. Hirshfeld surface analysis was used to perform a quantitative analysis of the intermolecular interactions in the crystal structures . While specific data on the physical and chemical properties of 2-Chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-fluorobenzamide is not available, similar computational methods could be applied to predict its properties.

Relevant Case Studies

The related compound with the pyrimidine core showed marked inhibition against various human cancer cell lines, including colon, lung, and gastric cancer cells, indicating promising anticancer activity. Molecular docking studies suggested that this compound could inhibit a specific protein associated with cancer . Although not a direct case study of 2-Chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-fluorobenzamide, this research provides a precedent for the potential biological activity of similar compounds, which could be explored in future studies.

Scientific Research Applications

Discovery and Therapeutic Applications

- Metabotropic Glutamate Receptor 1 (mGluR1) Antagonists : A compound closely related to "2-Chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-fluorobenzamide" has been identified as a potent mGluR1 antagonist. This antagonist has demonstrated antipsychotic-like effects in animal models and holds potential for elucidating mGluR1 functions in humans through the development as a PET tracer (Satoh et al., 2009).

Chemical Synthesis and Structural Analysis

- Bioactivity of Derivatives : Research into derivatives of the compound structure has shown that certain modifications can lead to enhanced fungicidal activities. The introduction of specific substituents has been found to maintain or increase the activity level, indicating the compound's versatility in fungicide development (Q. Lü et al., 2015).

Anticancer Activity

- Design and Antiproliferative Activity : Another related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, has shown marked inhibition against various human cancer cell lines, indicating its potential as an anticancer agent. The synthesis, crystal structure, and molecular docking studies have provided insights into its mechanism of action (Pei Huang et al., 2020).

Molecular Imaging Applications

- Radioligands for PET Imaging : The development of novel radioligands based on the structural framework of "2-Chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-fluorobenzamide" for positron emission tomography (PET) imaging of mGluR1 in rodent brains. This application highlights the compound's potential in neuroimaging and neurological research (Masayuki Fujinaga et al., 2012).

Future Directions

properties

IUPAC Name |

2-chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClFN4O/c1-20(2)13-5-6-17-12(19-13)8-18-14(21)10-4-3-9(16)7-11(10)15/h3-7H,8H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUQUQRVDTHVMRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1)CNC(=O)C2=C(C=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClFN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-4-fluorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

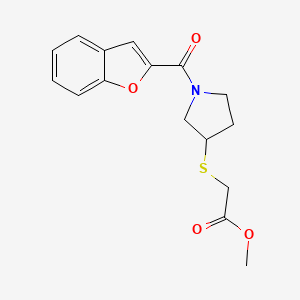

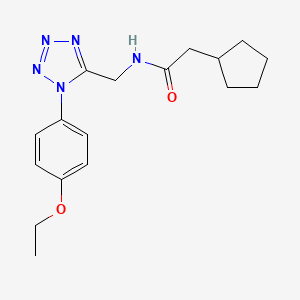

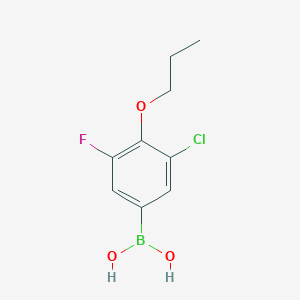

![2-(4-ethoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2553609.png)

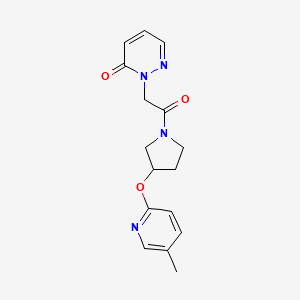

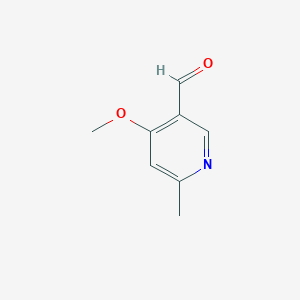

![2-[2-(4-Fluoro-3-methoxyphenyl)ethenyl]pyrimidine-4-carbonitrile](/img/structure/B2553613.png)